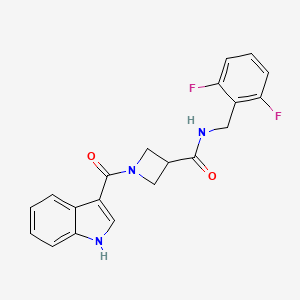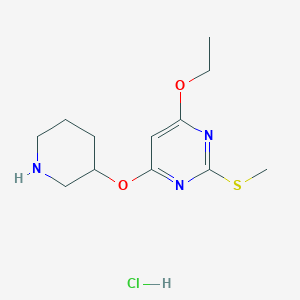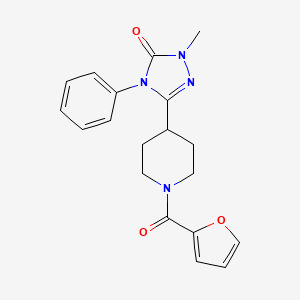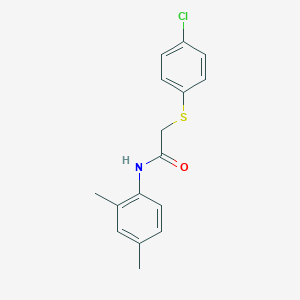![molecular formula C14H24N2O2S B2961510 N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide CAS No. 1427734-05-1](/img/structure/B2961510.png)
N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide, also known as CT-3, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CT-3 belongs to the class of compounds known as cannabinoids, which are compounds that interact with the endocannabinoid system in the body. In
Aplicaciones Científicas De Investigación
N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide has been shown to have potential as a treatment for epilepsy, as it has been shown to reduce seizures in animal models.
Mecanismo De Acción
N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide interacts with the endocannabinoid system in the body, specifically with the CB2 receptor. This receptor is primarily found in immune cells and is involved in regulating inflammation and immune function. By interacting with this receptor, N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide is able to reduce inflammation and modulate immune function. Additionally, N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide has also been shown to reduce pain in animal models of neuropathic pain and inflammatory pain. Additionally, N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide in lab experiments is that it has been well-studied and its synthesis method is well-established. Additionally, its interactions with the endocannabinoid system make it a useful tool for studying the role of this system in various physiological processes. However, one limitation of using N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer to animals in lab experiments.
Direcciones Futuras
There are a number of potential future directions for research on N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the efficacy of N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide in inhibiting the growth of cancer cells in vivo. Additionally, more research is needed to determine the optimal dosing and administration methods for N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide in various disease states. Finally, more research is needed to determine the long-term effects of N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide on the body, particularly with regard to its potential for neuroprotection.
Métodos De Síntesis
N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide can be synthesized using a multi-step process that involves the reaction of 3-cyanothiolane with 4-methylpent-2-ene-1-ol in the presence of a catalyst. The resulting intermediate is then reacted with acryloyl chloride to produce N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide. This synthesis method has been well-established in the literature and has been used to produce N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide for research purposes.
Propiedades
IUPAC Name |
N-(3-cyanothiolan-3-yl)-3-(4-methylpentan-2-yloxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S/c1-11(2)8-12(3)18-6-4-13(17)16-14(9-15)5-7-19-10-14/h11-12H,4-8,10H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTJZQGROJWGQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)OCCC(=O)NC1(CCSC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-bromonicotinamide](/img/structure/B2961430.png)

![1-((4-isopropylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B2961433.png)

![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2961440.png)




![5-methyl-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2961446.png)
![2-[(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2961447.png)
![2-[(Piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine hydrochloride](/img/structure/B2961448.png)